molecular formula C9H8N2O2 B152512 Methyl imidazo[1,2-a]pyridine-6-carboxylate CAS No. 136117-69-6

Methyl imidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B152512
CAS No.: 136117-69-6
M. Wt: 176.17 g/mol
InChI Key: BTDBMFODXFTFIL-UHFFFAOYSA-N
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Description

Methyl imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug design due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl imidazo[1,2-a]pyridine-6-carboxylate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone. One common method is the Groebke-Blackburn three-component reaction, which involves 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often carried out under mild conditions and can be catalyzed by various metal-free or metal-catalyzed systems.

Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridine derivatives often employs scalable and environmentally friendly methods. For instance, a metal-free, aqueous synthesis under ambient conditions has been developed, which uses NaOH-promoted cycloisomerizations of N-propargylpyridiniums . This method is advantageous due to its high yield and eco-friendly nature.

Chemical Reactions Analysis

Types of Reactions: Methyl imidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by halogenation followed by nucleophilic attack.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide followed by nucleophilic substitution with amines or thiols.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Methyl imidazo[1,2-a]pyridine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, in the context of its antimicrobial activity, it may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.

    Imidazo[1,2-a]pyridine-2-carboxylate: Used in the synthesis of various pharmaceuticals.

    Imidazo[1,2-a]pyridine-5-carboxylate: Explored for its potential as an anti-inflammatory agent.

Uniqueness: Methyl imidazo[1,2-a]pyridine-6-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its methyl ester group at the 6-position provides distinct properties compared to other imidazo[1,2-a]pyridine derivatives, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

methyl imidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-2-3-8-10-4-5-11(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDBMFODXFTFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377404
Record name Methyl imidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136117-69-6
Record name Methyl imidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl imidazo[1,2-a]pyridine-6-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 50% aq. chloroacetaldehyde (1.1 eq, 36 mmol, 4.6 ml) in ethanol (120 ml) is added 6-amino-nicotinic acid methyl ester (1 eq, 33 mmol, 5 g) at room temperature. The reaction mixture is heated at reflux for 18 hours. The solvent is removed in vacuo and the crude product is dissolved in water (400 ml). The aqueous solution is treated with sodium bicarbonate to pH=8 and extracted with DCM (3×250 ml). The organic layer is dried (MgSO4) and evaporated to give the title compound as a beige solid.
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Cesium carbonate (15.7 g, 48.2 mmol) and iodomethane (1.50 ml, 24.2 mmol) were added to a solution of imidazo[1,2-a]pyridine-6-carboxylic acid (2.61 g, 16.1 mmol) in DMF (100 ml). The reaction was stirred at ambient temperature overnight, then poured into brine (100 ml) and extracted with ethyl acetate (3×100 mL). The combined organics were washed with saturated sodium bicarbonate solution (25 mL), and a 1N HCl solution (25 mL) then dried over MgSO4 and evaporated to give imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester as a yellow solid (1.1 g, 39%). 1H NMR (250 MHz, CDCl3): δ 8.96 (s, 1H), 7.8-7.6 (m, 4H), 3.98 (s, 3H). MS [EI+] 177 (M+H)+.
Name
Cesium carbonate
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
2.61 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of bromoacetaldehyde diethyl acetal (3.2 mL, 21.3 mmol) in 12M HCl (0.5 mL) and water (23 mL) was heated at 90° C. for 1 hour, cooled to room temperature, treated sequentially with NaHCO3, (1.67 g, 20 mmol) and methyl 6-aminonicotinate (1.10 g, 7.0 mmol), heated at 60° C. for 30 minutes, cooled to room temperature, adjusted to pH 9, and extracted with ethyl acetate. The extract was washed with water, dried (MgSO4), filtered, and concentrated. The concentrate was purified by flash column chromatography with 97.5:2.5 dichloromethane/methanol to provide 1.02 g (88%) of the desired product.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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